2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde
Description
2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde (CAS: Not explicitly provided; synonyms include 2-bromo-1,3-thiazole-5-carbaldehyde ) is a halogenated thiazole derivative with the molecular formula C₄HBrClNOS (calculated based on structural data). Its structure features a thiazole core substituted with bromine (position 2), chlorine (position 4), and a formyl group (position 5). This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of bioactive molecules .
Key properties inferred from analogues:
- Reactivity: The electron-withdrawing bromo and chloro groups enhance electrophilic character at the aldehyde, facilitating nucleophilic additions or condensations.
- Applications: Used in Suzuki-Miyaura couplings (e.g., with boronic acids) to synthesize heterocyclic pharmaceuticals and agrochemicals .
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-chloro-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClNOS/c5-4-7-3(6)2(1-8)9-4/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBUJEAWHKPSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(S1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
533887-89-7 | |
| Record name | 2-bromo-4-chloro-1,3-thiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde typically involves the bromination and chlorination of thiazole derivatives. One common method includes the reaction of 2-aminothiazole with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions. The aldehyde group can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in methanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted thiazoles with different functional groups.
- Carboxylic acids or alcohols derived from the aldehyde group.
- Imines or hydrazones formed through condensation reactions .
Scientific Research Applications
2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde is largely dependent on its interactions with biological targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The presence of the aldehyde group allows it to form Schiff bases with amines, which can further modulate biological pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Halogen vs. Alkyl/Amino Substituents: Bromo and chloro groups (target compound) increase electrophilicity at the aldehyde compared to electron-donating groups like ethyl or morpholino . This enhances reactivity in condensations (e.g., Knoevenagel) or couplings. Steric hindrance is minimized in the target compound compared to bulkier substituents (e.g., cyclopropyl in 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde ), favoring regioselective reactions.
Biological Activity
2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a thiazole ring with halogen substitutions, which can significantly influence its reactivity and biological effects. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The structure of this compound allows it to interact with various biological targets. The presence of bromine and chlorine atoms enhances its reactivity, enabling it to participate in nucleophilic substitution reactions and other chemical transformations.
- Target Interaction : Thiazole derivatives, including this compound, can interact with multiple biological targets, potentially modulating enzyme activity or receptor signaling pathways.
- Biochemical Pathways : These compounds can influence various biochemical pathways, leading to significant physiological effects such as antimicrobial and anticancer activities .
Biological Activities
The biological activities of this compound have been explored in several studies:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit promising antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .
Anticancer Activity
The anticancer potential of this compound has been investigated through various mechanisms:
- Cell Line Studies : In studies involving human cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast), this compound demonstrated significant cytotoxicity with IC50 values indicating effective dose ranges .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 | <10 | Significant cytotoxicity |
| NIH/3T3 | <15 | Selective against cancer cells |
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Study on Anticancer Properties : A study evaluated the effects of thiazole derivatives on human breast cancer cell lines (MCF-7) and found that compounds similar to this compound induced apoptosis in a dose-dependent manner .
- Anticonvulsant Activity : Other derivatives have been tested for anticonvulsant properties in animal models, showing promising results that warrant further exploration into their mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
